molecular formula C21H25BrN2O3 B283163 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide

2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide

Cat. No. B283163
M. Wt: 433.3 g/mol
InChI Key: VNMBVIIYAFWSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as phosphodiesterase type 5 (PDE5) inhibitors, which are commonly used to treat erectile dysfunction. However, BAY 41-2272 has also been shown to have a range of other therapeutic applications, including the treatment of pulmonary hypertension and the prevention of platelet aggregation.

Mechanism of Action

2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 works by inhibiting the activity of PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays an important role in regulating vascular tone and platelet aggregation. By inhibiting PDE5, 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 increases the levels of cGMP, leading to vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 has a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of pulmonary artery pressure. In addition, this compound has been shown to have anti-inflammatory and anti-proliferative effects, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 for lab experiments is its specificity for PDE5, which allows for the selective inhibition of this enzyme without affecting other PDE isoforms. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in certain experimental settings.

Future Directions

There are several potential future directions for the research on 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272. One area of interest is the development of more potent and selective PDE5 inhibitors based on the structure of 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272. Another potential direction is the investigation of the anti-inflammatory and anti-proliferative effects of this compound in the context of cancer therapy. Finally, there is also interest in exploring the potential of 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 for the treatment of other cardiovascular and pulmonary diseases, such as heart failure and chronic obstructive pulmonary disease.

Synthesis Methods

2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-nitrophenol with cyclopentylamine to form the intermediate 2-bromo-4-nitrophenylcyclopentylamine. This intermediate is then reacted with 2-methoxyphenylacetic acid to form 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272.

Scientific Research Applications

2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of pulmonary hypertension. Pulmonary hypertension is a condition in which the blood pressure in the pulmonary arteries is elevated, leading to reduced blood flow to the lungs. 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 has been shown to reduce pulmonary artery pressure and improve cardiac output in animal models of pulmonary hypertension.

properties

Molecular Formula

C21H25BrN2O3

Molecular Weight

433.3 g/mol

IUPAC Name

2-[4-bromo-2-[(cyclopentylamino)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H25BrN2O3/c1-26-20-9-5-4-8-18(20)24-21(25)14-27-19-11-10-16(22)12-15(19)13-23-17-6-2-3-7-17/h4-5,8-12,17,23H,2-3,6-7,13-14H2,1H3,(H,24,25)

InChI Key

VNMBVIIYAFWSOI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNC3CCCC3

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNC3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.